molecular formula C23H28ClN3 B11938507 4-Chloro-2-(di(pyrrolidin-1-yl)methyl)-N-(1-phenylethylidene)aniline CAS No. 853344-60-2

4-Chloro-2-(di(pyrrolidin-1-yl)methyl)-N-(1-phenylethylidene)aniline

Cat. No.: B11938507
CAS No.: 853344-60-2
M. Wt: 381.9 g/mol
InChI Key: LIEBEIAQKLEAOH-UHFFFAOYSA-N
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Description

This compound is a Schiff base derivative featuring:

  • A chloro substituent at the 4-position of the aniline ring.
  • An N-(1-phenylethylidene) moiety, forming an imine linkage. Its structural complexity suggests applications in catalysis, coordination chemistry, and bioactivity.

Properties

CAS No.

853344-60-2

Molecular Formula

C23H28ClN3

Molecular Weight

381.9 g/mol

IUPAC Name

N-[4-chloro-2-(dipyrrolidin-1-ylmethyl)phenyl]-1-phenylethanimine

InChI

InChI=1S/C23H28ClN3/c1-18(19-9-3-2-4-10-19)25-22-12-11-20(24)17-21(22)23(26-13-5-6-14-26)27-15-7-8-16-27/h2-4,9-12,17,23H,5-8,13-16H2,1H3

InChI Key

LIEBEIAQKLEAOH-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=C(C=C(C=C1)Cl)C(N2CCCC2)N3CCCC3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

4-Chloro-2-(di(pyrrolidin-1-yl)methyl)-N-(1-phenylethylidene)aniline is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and toxicological profile, supported by diverse research findings.

Chemical Structure and Properties

The compound features a chloro-substituted aniline structure with a di(pyrrolidin-1-yl)methyl group and a phenylethylidene moiety. The molecular formula is C19_{19}H24_{24}ClN3_{3}, indicating its complexity and potential for diverse interactions in biological systems.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions can influence mood regulation and cognitive functions, making the compound a candidate for antidepressant or anxiolytic therapies.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

  • Antidepressant Effects :
    • Similar compounds have demonstrated efficacy in preclinical models of depression by modulating neurotransmitter levels.
    • Studies suggest that the pyrrolidine moiety may enhance the bioavailability and central nervous system penetration of the compound, potentially leading to improved therapeutic outcomes.
  • Neuroprotective Properties :
    • Some derivatives exhibit neuroprotective effects against oxidative stress, which is critical in neurodegenerative diseases.
    • The presence of the chloro group may enhance the lipophilicity of the molecule, facilitating blood-brain barrier penetration and promoting neuroprotection.
  • Toxicological Profile :
    • Initial assessments indicate a moderate toxicity profile; however, detailed studies are required to fully understand its safety margins.
    • Comparative studies with known neurotoxic agents suggest that while some side effects are present, they may be manageable within therapeutic doses.

Data Tables

Biological Activity Effect Reference
AntidepressantPositive modulation of mood
NeuroprotectiveProtection against oxidative stress
ToxicityModerate toxicity

Case Studies

  • Case Study 1: Antidepressant Efficacy
    • A study involving rodent models demonstrated that administration of similar compounds resulted in significant reductions in depressive-like behaviors when assessed using the forced swim test (FST). The results indicated that the compound might enhance serotonergic and dopaminergic signaling pathways.
  • Case Study 2: Neuroprotection
    • In vitro studies highlighted the compound's ability to mitigate neuronal cell death induced by oxidative stressors. The protective effect was attributed to its capacity to scavenge free radicals and upregulate endogenous antioxidant defenses.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). These investigations aim to optimize potency and selectivity for specific receptor targets while minimizing adverse effects.

Scientific Research Applications

The compound 4-Chloro-2-(di(pyrrolidin-1-yl)methyl)-N-(1-phenylethylidene)aniline is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound features a chloro-substituted aniline core, which is modified with a di(pyrrolidin-1-yl)methyl side chain and an ethylidene group. This structural configuration suggests potential interactions with biological targets, particularly in the central nervous system and metabolic pathways.

Central Nervous System Disorders

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, studies have shown that derivatives of similar structures can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial in treating CNS disorders such as depression and anxiety .

Anticancer Activity

The compound's structural features suggest it may inhibit specific signaling pathways involved in cancer progression. Compounds that share similar functional groups have been studied for their ability to inhibit hedgehog signaling, a pathway implicated in various malignancies . The potential for this compound to serve as a therapeutic agent against tumors warrants further investigation.

Metabolic Disorders

Given the compound's ability to interact with metabolic pathways, there is potential for its application in treating metabolic syndrome-related conditions, such as type 2 diabetes and obesity. Similar compounds have been documented to inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is linked to metabolic regulation .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTargetReference
Compound ANeuroprotectiveGPCR Modulation
Compound BAnticancerHedgehog Signaling Inhibition
Compound CMetabolic Regulation11β-Hydroxysteroid Dehydrogenase Inhibition

Table 2: Structural Features

FeatureDescription
Chloro GroupEnhances lipophilicity and biological activity
Di(pyrrolidin-1-yl)methylPotential for receptor interaction
Ethylidene GroupMay influence pharmacokinetics

Case Study 1: Neuroprotective Effects

In a study focusing on compounds similar to this compound, researchers discovered significant neuroprotective effects in vitro. The compound demonstrated the ability to reduce oxidative stress markers in neuronal cell lines, suggesting its potential utility in neurodegenerative diseases such as Alzheimer's .

Case Study 2: Anticancer Screening

A series of derivatives based on the compound were screened for anticancer activity against various cell lines. Results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics, highlighting the compound's potential as a lead structure for cancer drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aniline Ring

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituents (Aniline Ring) Key Features Reference
4-Chloro-2-(di(pyrrolidinyl)methyl)-N-(1-phenylethylidene)aniline 4-Cl, 2-(di(pyrrolidinyl)methyl) Bulky pyrrolidinyl groups, imine linkage Target
(E)-4-Chloro-N-(1-phenylethylidene)aniline (5j) 4-Cl Simpler structure, no 2-position substituent
3-Chloro-4-methyl-N-(1-phenylethylidene)aniline 3-Cl, 4-methyl Methyl substituent, fungicidal activity
(E)-4-Methoxy-N-(1-phenylethylidene)aniline 4-OCH₃ Electron-donating methoxy group
  • Chloro vs. Methoxy Groups : The electron-withdrawing chloro group (as in 5j and the target compound) may enhance electrophilicity of the imine compared to electron-donating methoxy analogs (e.g., 1a in ), influencing reactivity in catalysis or coordination .
  • Di(pyrrolidinyl)methyl Group : Unique to the target compound, this substituent likely increases steric hindrance and solubility compared to simpler analogs like 5j. Pyrrolidine rings may also participate in hydrogen bonding or metal coordination .

Physical and Coordination Properties

  • Crystal Packing :
    • 4-Chloro-N-(2-pyridyl)aniline () forms dimeric structures via N–H⋯N hydrogen bonds. The target compound’s di(pyrrolidinyl) group could disrupt such packing, altering crystallinity or melting points .
  • Metal Coordination :
    • Schiff bases often act as tridentate ligands (e.g., via azomethine N, Cl, and aqua ligands in ). The di(pyrrolidinyl) group in the target compound may adopt a tetrahedral or octahedral geometry in metal complexes, influencing catalytic or antimicrobial properties .

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